1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose

Glycosylphosphonate synthesis Carbohydrate chemistry Michaelis-Arbuzov reaction

Synthesizing complex galactosides often demands multi-step donor preparation and protecting group manipulation. This orthogonally protected β-D-galactopyranosyl acetate (CAS 3866-62-4) resolves this: acid-stable benzyl ethers at O-2,3,4,6 remain inert while the β-configured anomeric acetate is selectively activated for 1,2-trans glycosylation. • Eliminates donor activation steps-pre-installed leaving group. • Enables branched oligosaccharide construction via late-stage benzyl manipulation. • Direct one-step conversion to galactosyltransferase inhibitors (33% yield). Supplied as off-white to pale yellow solid, ≥95% purity.

Molecular Formula C36H38O7
Molecular Weight 582.7 g/mol
CAS No. 3866-62-4
Cat. No. B020666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
CAS3866-62-4
Synonyms1-Acetate-2,3,4,6-tetrakis-O-(phenylmethyl)-β-D-galactopyranose; _x000B_2,3,4,6-Tetra-O-benzyl-β-D-galactopyranose Acetate; 
Molecular FormulaC36H38O7
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
InChIKeyYYFLBSFJOGQSRA-FGZSBDNFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose: Overview


1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose (CAS 3866-62-4) is a fully protected galactose derivative featuring a β-configured anomeric acetate leaving group and benzyl ether protection at the 2-, 3-, 4-, and 6-positions. This orthogonal protection strategy renders the compound a versatile precursor for stereoselective glycosylation reactions and a key intermediate in the synthesis of complex galactose-containing oligosaccharides and glycoconjugates . It is commonly supplied as an off-white to pale yellow solid with a purity of ≥95% [1].

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose: Substitution Failures


The specific protection pattern of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose—namely, benzyl ethers on the non-anomeric hydroxyl groups and an acetyl ester at the anomeric position—is not arbitrarily interchangeable with other protected galactose derivatives. The combination of acid-stable benzyl ethers and a selectively activatable anomeric acetate enables a synthetic sequence where the molecule can be deployed as an electrophilic glycosyl donor while its other positions remain inert. In contrast, fully acetylated analogs (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) lack the orthogonal stability of benzyl ethers, undergoing premature deprotection or migration under basic or nucleophilic conditions [1]. Conversely, the corresponding hemiacetal (2,3,4,6-tetra-O-benzyl-D-galactopyranose) lacks the pre-installed anomeric leaving group, necessitating an additional activation step that introduces variability in yield and anomeric purity . These distinctions are not theoretical; they directly translate into measurable differences in synthetic efficiency and stereochemical outcome.

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose: Comparative Evidence


Synthetic Yield: Acetate vs. Hemiacetal

In the synthesis of galactopyranosylphosphonic acids via the Michaelis-Arbuzov reaction, the use of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose as the starting material provides a direct, one-step route, whereas the alternative hemiacetal (2,3,4,6-tetra-O-benzyl-D-galactopyranose) requires a more complex five-step sequence. Although the overall yield from the hemiacetal route is higher (52%), the acetate route delivers the desired α- and β-anomers in a single step with yields of 33% and 28%, respectively, offering a significant advantage in terms of time, operational simplicity, and reduced material loss [1].

Glycosylphosphonate synthesis Carbohydrate chemistry Michaelis-Arbuzov reaction

Anomeric Purity: β-Acetate vs. Thioglycoside

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose is synthesized and supplied as the pure β-anomer, a critical attribute for achieving predictable stereochemical outcomes in glycosylation. In contrast, the corresponding thioglycoside donor, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside, while effective, is often synthesized from penta-acetyl precursors and may be obtained as an anomeric mixture or require additional purification to ensure high β-purity [1]. The definitive β-configuration of the acetate donor provides a reliable starting point for 1,2-trans glycosidic bond formation.

Stereoselective glycosylation Oligosaccharide synthesis Anomeric control

Orthogonal Stability: Benzyl vs. Acetyl Protection

The benzyl ether protecting groups in 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose exhibit high stability under a wide range of reaction conditions where acetate esters are labile. While acetyl groups are prone to migration and base-catalyzed cleavage (as studied by NMR in β-D-galactopyranosides [1]), benzyl ethers remain intact, allowing for selective manipulations elsewhere in a complex synthetic sequence. This is in stark contrast to per-acetylated galactose derivatives like 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose, where all protecting groups share similar liability, severely limiting the scope of orthogonal transformations.

Protecting group strategy Orthogonal stability Multistep synthesis

Direct Donor Reactivity: Acetate vs. Hemiacetal

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose serves as a readily activatable glycosyl donor due to the presence of the anomeric acetate leaving group. In contrast, 2,3,4,6-tetra-O-benzyl-D-galactopyranose (the corresponding hemiacetal) must be converted in situ or in a separate step into a reactive donor, typically a trichloroacetimidate, before glycosylation can proceed. This additional activation step introduces variability and can lower overall yield . The target compound therefore offers a more direct and efficient route to glycosidic bond formation.

Glycosyl donor Activation energy Reaction efficiency

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose: Application Scenarios


Galactosyltransferase Inhibitor Synthesis

Based on the direct, one-step conversion to galactopyranosylphosphonic acids in 33% and 28% yields [1], this compound is optimally suited for laboratories focused on synthesizing galactosyltransferase inhibitors. This route offers a distinct advantage in terms of operational simplicity over the alternative five-step sequence from the hemiacetal.

Orthogonal Deprotection in Oligosaccharide Synthesis

The orthogonal stability of the benzyl ether protecting groups in this compound [1] makes it the preferred building block for synthesizing complex, branched oligosaccharides. Researchers can selectively activate the anomeric acetate for glycosylation while retaining the benzyl groups for later-stage manipulations, a strategy not possible with uniformly acetylated precursors.

Stereoselective 1,2-Trans Glycosylation

The defined β-configuration of the anomeric acetate [1] provides a reliable entry point for stereoselective 1,2-trans glycosidic bond formation. This makes the compound a valuable tool for the synthesis of biologically relevant galactosides, such as α-galactosyl ceramide analogs or cholera toxin inhibitors, where precise stereochemistry is essential for biological activity.

Step Economy in Process Development

The pre-activated nature of the anomeric acetate eliminates the need for an additional donor preparation step [1]. This step economy is a key consideration for industrial or high-throughput synthetic environments, where reducing the number of unit operations directly correlates with lower cost and higher productivity.

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